

# A Comparative Analysis of Kinase Selectivity: AMG 925 vs. Gilteritinib

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase selectivity profiles of two prominent kinase inhibitors, **AMG 925** and gilteritinib. The information is presented to facilitate an objective evaluation of their performance based on available experimental data.

### Introduction

Targeted cancer therapies increasingly rely on kinase inhibitors that can selectively modulate the activity of specific signaling pathways implicated in tumor growth and survival. Fms-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML), and several inhibitors have been developed to target its constitutive activation. This guide focuses on a comparative analysis of two such inhibitors: **AMG 925**, a dual FLT3 and cyclin-dependent kinase 4 (CDK4) inhibitor, and gilteritinib, a potent FLT3 and AXL inhibitor. Understanding their distinct kinase selectivity profiles is crucial for predicting their efficacy, potential off-target effects, and mechanisms of resistance.

## **Kinase Selectivity Profiles**

The kinase inhibitory activities of **AMG 925** and gilteritinib have been characterized against a panel of kinases. The following tables summarize the quantitative data for their primary targets and other significantly inhibited kinases.

## **AMG 925 Kinase Inhibition Profile**



**AMG 925** is a potent dual inhibitor of FLT3 and CDK4.[1][2] Its selectivity has been assessed against a broad panel of kinases, revealing inhibitory activity against other cyclin-dependent kinases as well.[2]

| Target Kinase | IC50 (nM)  | Reference |
|---------------|------------|-----------|
| FLT3          | 2 ± 1      | [2]       |
| CDK4          | 3 ± 1      | [2]       |
| CDK6          | 8 ± 2      | [2]       |
| CDK2          | 375 ± 150  | [2]       |
| CDK1          | 1900 ± 510 | [2]       |

A KinomeScan against 442 kinases demonstrated a "fair" overall kinase selectivity for **AMG 925**.[2]

### Gilteritinib Kinase Inhibition Profile

Gilteritinib is a highly potent inhibitor of FLT3, including common resistance-conferring mutations, and also demonstrates significant activity against AXL.[3][4][5] Its selectivity profile shows a lesser effect on other kinases like c-Kit.[3][4]

| Target Kinase      | IC50 (nM)           | Reference |
|--------------------|---------------------|-----------|
| FLT3 (ITD-mutated) | 0.7 - 1.8           | [3]       |
| FLT3 (wild-type)   | 5                   | [3]       |
| AXL                | 41                  | [3]       |
| c-Kit              | 102                 | [3][5]    |
| ALK                | Data not quantified | [5][6]    |
| LTK                | Data not quantified | [5][6]    |

Gilteritinib has also shown potent activity against FLT3 tyrosine kinase domain (TKD) mutations, such as D835Y, which can confer resistance to other FLT3 inhibitors.[1][4]



## **Experimental Protocols**

The determination of kinase inhibition profiles relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the characterization of **AMG 925** and gilteritinib.

## Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme by quantifying the amount of ADP produced during the kinase reaction.[6][7]

Objective: To determine the IC50 of a test compound against a panel of purified kinases.

#### Materials:

- Recombinant human kinase enzymes (e.g., FLT3, CDK4, AXL)
- Substrate (e.g., Myelin Basic Protein for FLT3)
- ATP
- Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT)[6]
- · Test inhibitor (serially diluted)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates
- Plate reader capable of luminescence detection

#### Procedure:

- Prepare serial dilutions of the test inhibitor in the kinase buffer.
- In a 384-well plate, add 1 μL of the inhibitor solution or vehicle (DMSO control).[6]



- Add 2 μL of a solution containing the specific kinase enzyme to each well.
- Initiate the kinase reaction by adding 2  $\mu$ L of a solution containing the appropriate substrate and ATP.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.
- Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
- Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

## **Cellular FLT3 Phosphorylation Assay**

This assay measures the ability of an inhibitor to block the autophosphorylation of FLT3 within a cellular context, providing insight into the compound's activity in a more physiologically relevant system.[6]

Objective: To determine the cellular potency of an inhibitor by measuring the inhibition of FLT3 phosphorylation.

#### Materials:

- FLT3-expressing cell lines (e.g., MOLM-13, MV4-11)
- Cell culture medium and supplements
- Test inhibitor (serially diluted)
- Lysis buffer
- · Antibodies:
  - Phospho-FLT3 specific antibody



- Total FLT3 antibody
- Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blot, or a fluorophore for ELISA)
- Western blot apparatus or ELISA plates and reader

Procedure (Western Blot-based):

- Seed the FLT3-expressing cells in a multi-well plate and grow to a suitable confluency.
- Treat the cells with serial dilutions of the test inhibitor or vehicle control for a defined period (e.g., 2 hours).
- Lyse the cells to extract cellular proteins.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane and then incubate with a primary antibody specific for phosphorylated FLT3 (pFLT3).
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with an antibody for total FLT3 to ensure equal protein loading.
- Quantify the band intensities to determine the extent of phosphorylation inhibition.

## **Signaling Pathways**

The distinct kinase selectivity of **AMG 925** and gilteritinib translates to the modulation of different downstream signaling pathways.



## **AMG 925 Signaling Pathway**

**AMG 925** dually targets FLT3 and CDK4. Inhibition of FLT3 blocks the downstream STAT5 signaling pathway, which is crucial for the proliferation and survival of FLT3-mutated AML cells. [1][8] Concurrently, inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (RB), leading to cell cycle arrest.[1][8]



Click to download full resolution via product page

AMG 925 signaling pathway.

## **Gilteritinib Signaling Pathway**

Gilteritinib primarily inhibits FLT3, thereby blocking downstream signaling cascades that promote leukemic cell proliferation and survival.[3][4] Additionally, its inhibition of AXL is thought to play a role in overcoming resistance mechanisms, as AXL can contribute to FLT3 activation and chemoresistance.[4][9][10]





Click to download full resolution via product page

Gilteritinib signaling pathway.

## Conclusion

AMG 925 and gilteritinib are both potent FLT3 inhibitors with distinct co-inhibitory profiles that may offer different therapeutic advantages. AMG 925's dual targeting of FLT3 and CDK4 provides a mechanism to simultaneously inhibit proliferation signals and induce cell cycle arrest. Gilteritinib's high potency against both wild-type and mutated FLT3, coupled with its activity against AXL, suggests it may be effective in overcoming certain forms of drug resistance. The choice between these or other kinase inhibitors will depend on the specific molecular characteristics of the disease, the presence of resistance mutations, and the desired therapeutic outcome. The data and methodologies presented in this guide are intended to provide a foundation for such critical evaluations in the field of drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Selective Inhibition of FLT3 by Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Dual Inhibition of FLT3 and AXL by Gilteritinib Overcomes Hematopoietic Niche-Driven Resistance Mechanisms in FLT3-ITD Acute Myeloid Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [A Comparative Analysis of Kinase Selectivity: AMG 925 vs. Gilteritinib]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b612021#comparing-the-kinase-selectivity-of-amg-925-and-gilteritinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com